molecular formula C11H8N2O6 B13989460 3-Maleimidopropionic acid maleimido ester

3-Maleimidopropionic acid maleimido ester

Cat. No.: B13989460
M. Wt: 264.19 g/mol
InChI Key: FDGFZBNFVGLEBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Maleimidopropionic acid maleimido ester can be synthesized through the reaction of 3-maleimidopropionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Maleimidopropionic acid maleimido ester primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. It can react with thiol groups to form stable thioether bonds .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with thiol groups is a stable thioether bond, which is commonly used in bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl 3-maleimidopropionate
  • N-Maleoyl-β-alanine N-hydroxysuccinimide ester
  • N-Maleoyl-β-alanine N-hydroxysuccinimide ester

Uniqueness

3-Maleimidopropionic acid maleimido ester is unique due to its dual functionality, allowing it to react with both amine and thiol groups. This dual reactivity makes it a versatile reagent in bioconjugation and cross-linking applications, providing more options for researchers and industrial applications .

Properties

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

(2,5-dioxopyrrol-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate

InChI

InChI=1S/C11H8N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-4H,5-6H2

InChI Key

FDGFZBNFVGLEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)C=CC2=O

Origin of Product

United States

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